molecular formula C13H12N2O2 B3272044 Ethyl 2,2'-bipyridine-4-carboxylate CAS No. 56100-25-5

Ethyl 2,2'-bipyridine-4-carboxylate

Cat. No. B3272044
CAS RN: 56100-25-5
M. Wt: 228.25 g/mol
InChI Key: ZWVWUYLHBCINFR-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately degrees Celsius.

Scientific Research Applications

Synthesis of Bipyridine Derivatives

Ethyl 2,2'-bipyridine-5-carboxylate, a close analogue of Ethyl 2,2'-bipyridine-4-carboxylate, has been utilized in synthesizing various bipyridine derivatives. These compounds are essential for conjugate formation with technetium-99m, a radioisotope used in medical imaging (Schweifer et al., 2010).

Potential Cardiovascular Agents

Ethyl ([3,4']Bipyridin-6'-ylsulfanyl) Acetates, synthesized from derivatives of Ethyl 2,2'-bipyridine-4-carboxylate, have been proposed as potential cardiovascular agents. Their synthesis and properties have been explored to understand their potential therapeutic applications (Krauze et al., 2010).

Photoreduction of Water

In the field of photochemistry, complexes derived from Ethyl 2,2'-bipyridine-4-carboxylate have been used as sensitizers for the photoreduction of water. This process is crucial for converting solar energy into chemical energy, a key aspect of sustainable energy research (Launikonis et al., 1986).

Ligand Synthesis for Metal Complexes

Ethyl 2,2'-bipyridine-4-carboxylate derivatives are instrumental in synthesizing ligands for metal complexes. These ligands are critical in the field of coordination chemistry, influencing the properties and applications of metal complexes in various domains, including catalysis and material science (Zong et al., 2008).

Ruthenium Bipyridine Catalysts

The compound plays a significant role in synthesizing ruthenium bipyridine catalysts or precursors, which are effective in reactions like the water-gas shift reaction. These catalysts are pivotal in industrial chemical processes, particularly in the production of hydrogen gas (Haukka et al., 1999).

Extraction of Metal Ions

Ethyl 2,2'-bipyridine-4-carboxylate derivatives have been used as chelating ligands in the extraction of metal ions, particularly in supercritical carbon dioxide. This application is significant in environmental science, specifically in removing toxic metals from various matrices (Wang et al., 2009).

Future Directions

: Asghari, S., & Mohammadnia, M. (2016). Synthesis and characterization of pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for synthesis of pyrano [3,2-b]pyranone derivatives under solvent-free conditions. Research on Chemical Intermediates, 42(6), 1899–1911. Link

properties

IUPAC Name

ethyl 2-pyridin-2-ylpyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)10-6-8-15-12(9-10)11-5-3-4-7-14-11/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVWUYLHBCINFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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